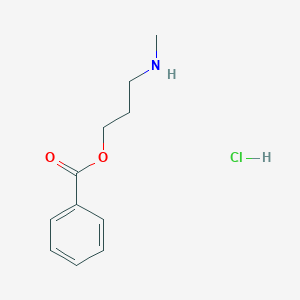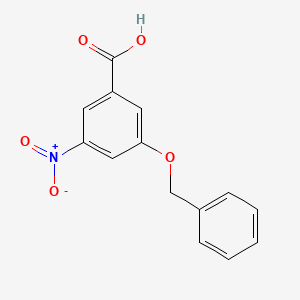
Magnesium, bromo(5-bromo-2-thienyl)-
Übersicht
Beschreibung
“Magnesium, bromo(5-bromo-2-thienyl)-” is a chemical compound that is used in various applications. It is a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . It is also used as a starting reagent in the synthesis of bithiophene bis-imidazo .
Synthesis Analysis
The synthesis of “Magnesium, bromo(5-bromo-2-thienyl)-” involves several steps. One of the main strategies to build up borinic acids relies either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . The Suzuki–Miyaura coupling is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of “Magnesium, bromo(5-bromo-2-thienyl)-” is complex and involves several chemical bonds. The compound contains two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .Chemical Reactions Analysis
“Magnesium, bromo(5-bromo-2-thienyl)-” undergoes several chemical reactions. It is used in the Suzuki–Miyaura coupling, a process that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . It also undergoes protodeboronation, a process that involves the removal of a boron group from an organic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “Magnesium, bromo(5-bromo-2-thienyl)-” are unique. Physical properties include color, density, hardness, and melting and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Pyridine Derivatives
- Magnesium, bromo(5-bromo-2-thienyl)- has been utilized in the synthesis of functionalized pyridine derivatives. The synthesis involves the formation of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction. This methodology was applied to synthesize key intermediates for the preparation of Lonafarnib, an anticancer agent (Song et al., 2004).
Development of Unusual Magnesium and Calcium Complexes
- Research has demonstrated the formation of unique magnesium and calcium complexes involving bromo-2,4,6-triphenylbenzene. This work highlights the potential of magnesium in creating novel organometallic structures with significant properties, like air and moisture sensitivity, thermochromic and solvatochromic behavior (Krieck et al., 2009).
One-Pot Synthesis of Pyridylselenium Compounds
- This compound has been used in a one-pot synthesis approach for creating unsymmetrical 2-bromo-5-pyridylselenium compounds. This process includes a bromine-magnesium exchange and provides an improved method for synthesizing 2-pyridylselenium compounds, demonstrating the versatility of magnesium in organic synthesis (Bhasin et al., 2005).
Formation of Grignard Reagents and Magnesium Complexes
- The compound has been implicated in the formation of Grignard reagents and magnesium complexes, indicating its role in facilitating reactions important in organic and inorganic chemistry. For example, research involving the reaction of bromo-2,6-bis(chloromethy)benzene with magnesium in THF shows the formation of a di-Grignard reagent (de Boer et al., 2001).
Synthesis of 2,3-Disubstituted Thiophenes
- Studies have demonstrated the use of magnesium in reactions with 2-bromo-3-iodo- and 3-bromo-2-chlorothiophene, leading to the synthesis of 2-halo-3-thiophene magnesium halide. This process is key in creating 2,3-disubstituted thiophenes, important compounds in various chemical applications (Gronowitz & Pettersson, 1976).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-2-thienylmagnesium bromide is the formation of silver nanowires (Ag NWs). This compound acts as an assistant additive in the synthesis of Ag NWs .
Mode of Action
5-Bromo-2-thienylmagnesium bromide interacts with its targets by promoting the in situ formation of smaller AgBr and AgCl particles step by step . This is in contrast to traditional inorganic halide ions, which are typically used in the synthesis of Ag NWs .
Biochemical Pathways
The affected pathway is the synthesis of Ag NWs. The presence of 5-Bromo-2-thienylmagnesium bromide promotes the final growth of ultrafine Ag NWs . This results in Ag NWs with an average diameter of ∼15 nm and an aspect ratio of over 1000 .
Result of Action
The result of the action of 5-Bromo-2-thienylmagnesium bromide is the formation of ultrafine Ag NWs with an average diameter of ∼15 nm and an aspect ratio of over 1000 . These Ag NWs have potential applications in flexible electronics due to their excellent electrical, optical, and mechanical properties .
Action Environment
The action of 5-Bromo-2-thienylmagnesium bromide is influenced by the conditions of the synthesis process. The compound is beneficial for the in situ formation of smaller AgBr and AgCl particles in comparison with traditional inorganic halide ions . .
Eigenschaften
IUPAC Name |
magnesium;5-bromo-2H-thiophen-2-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrS.BrH.Mg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHOENYROFTJJB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]SC(=C1)Br.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2MgS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromo(5-bromo-2-thienyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-methyl-Furo[3,2-c]pyridin-4(5H)-one](/img/structure/B3148082.png)


![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3148101.png)

![1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B3148127.png)
![3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B3148139.png)




